1H-Benzimidazole-5-sulfonic acid

Vue d'ensemble

Description

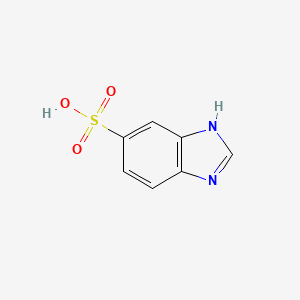

1H-Benzimidazole-5-sulfonic acid: is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde in the presence of sulfur dioxide in an aqueous medium at a pH of 4-7 . Another method includes the use of chlorosulfonic acid to sulfonate 2-phenylbenzimidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification, such as the use of oxidizing agents and adsorbents to isolate and purify the final product .

Analyse Des Réactions Chimiques

Sulfonation & Sulfonic Acid Reactivity

The sulfonic acid group (-SO₃H) enables acid-catalyzed reactions and salt formation. Key transformations include:

Electrophilic Substitution Reactions

The electron-rich benzimidazole ring undergoes substitution at positions 2 and 6. Notable examples:

Coordination & Chelation

The sulfonic acid and nitrogen atoms facilitate metal coordination:

Oxidation & Reduction

Controlled redox reactions modify the sulfur and nitrogen centers:

Photochemical Degradation

Critical for environmental and sunscreen stability studies:

Biological Activity Modifications

Functionalization enhances therapeutic potential:

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 1H-benzimidazole-5-sulfonic acid. Research indicates that certain derivatives exhibit potent activity against various viruses:

- Enteroviruses : Compounds derived from benzimidazole showed IC50 values of 1.76 and 1.08 μg/ml against Coxsackie virus .

- Herpes Simplex Virus : Specific derivatives demonstrated effectiveness in inhibiting viral DNA cleavage and nuclear egress, with notable IC50 values .

- Bovine Viral Diarrhea Virus : A library of 5-acetyl-2-arylbenzimidazoles displayed promising antiviral activity, with one compound showing an EC50 of 1.11 mM .

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. For instance:

- Compounds synthesized exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values as low as 0.0370 nM for COX-2 .

- Other studies reported a reduction in edema volume in animal models, suggesting strong potential for therapeutic use in inflammatory conditions .

UV Protection

One of the primary applications of this compound is as a UV filter in sunscreens. Its ability to absorb UV-B radiation (280–320 nm) makes it an essential ingredient in many cosmetic formulations:

- Sunscreen Formulations : The compound is included in products like NeoHeliopan Hydro® for its effective UV protection properties .

- Stabilization Studies : Research has explored the incorporation of this compound into hydrotalcites to enhance sunscreen stability and reduce degradation under sunlight exposure .

Skin Protection

The compound's skin protectant properties are well-documented, making it suitable for various cosmetic applications:

- It is recognized for its ability to provide a protective barrier against harmful UV rays while maintaining skin moisture .

Synthesis and Purification

The synthesis of this compound involves several chemical processes that ensure high purity suitable for pharmaceutical and cosmetic use:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction of 3,4-diaminobenzenesulphonic acid with benzaldehyde followed by sulphonation | 49–60% |

| Oxidation Purification | Use of potassium permanganate to purify the product | Variable |

The synthesis process must be carefully controlled to avoid impurities that can affect the product's efficacy and safety in end-use applications .

Clinical Evaluations

A clinical study evaluated the efficacy of sunscreens containing this compound in protecting against UV-induced skin damage. Results indicated a significant reduction in erythema formation compared to controls without the compound.

Market Analysis

Market research shows a growing demand for sunscreens incorporating effective UV filters like this compound, driven by increased awareness about skin cancer and sun protection.

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

2-Phenylbenzimidazole-5-sulfonic acid: Similar in structure but with a phenyl group at the 2-position.

Benzimidazole: The parent compound without the sulfonic acid group.

2-Substituted Benzimidazoles: Various derivatives with different substituents at the 2-position.

Uniqueness: 1H-Benzimidazole-5-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound in various applications .

Activité Biologique

Introduction

1H-Benzimidazole-5-sulfonic acid (PBSA) is a compound of significant interest due to its diverse biological activities and applications, particularly in the field of medicinal chemistry. This article explores the biological activity of PBSA, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as its role as a UV filter in sunscreens.

Chemical Structure and Properties

This compound is characterized by its benzimidazole core, which is known for its broad pharmacological properties. The presence of the sulfonic acid group enhances its solubility in water, making it suitable for various biological applications. The chemical structure can be represented as follows:

Antioxidant Activity

PBSA exhibits notable antioxidant properties, which have been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

Table 1: Antioxidant Activity of PBSA and Derivatives

| Compound | DPPH (% Inhibition) | DPPH IC50 (µg/mL) | FRAP (µmol TE/g) |

|---|---|---|---|

| Caffeic Acid | 81.35 ± 0.35 | - | 10156.12 ± 15.5 |

| PBSA | <LOQ | - | <LOQ |

| Compound 7 | 53.88 ± 2.30 | 1093.09 ± 8.65 | 239.91 ± 1.79 |

| Compound 10 | 70.00 ± 3.25 | 64.10 ± 3.21 | 1085.57 ± 0.88 |

| Compound 11 | Not reported | Not reported | 4462.64 |

The results indicate that while PBSA has limited antioxidant activity, certain derivatives exhibit significant inhibition of free radicals and possess high FRAP values, suggesting potential for further development as antioxidant agents .

Antimicrobial Activity

The antimicrobial efficacy of PBSA has been investigated against various pathogens, demonstrating broad-spectrum activity. For instance, studies have shown that derivatives of benzimidazole compounds possess IC50 values ranging from low micromolar concentrations against bacteria and fungi.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microbial Target | IC50 (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.97 |

| Compound B | Escherichia coli | 3.80 |

| PBSA | Not specified | Not reported |

These findings highlight the potential use of PBSA and its derivatives in developing new antimicrobial agents .

Anticancer Activity

Recent studies have explored the anticancer properties of PBSA derivatives, particularly their effects on human melanoma cells (SK-Mel-5). The antiproliferative activity has been quantified with IC50 values indicating effective concentration levels required to inhibit cell growth.

Table 3: Anticancer Activity of PBSA Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | SK-Mel-5 | 9.7 |

| Compound Y | A549 (Lung Cancer) | Not reported |

These results emphasize the potential of PBSA derivatives as candidates for anticancer drug development .

UV Protection

PBSA is recognized for its role as a UV filter in sunscreen formulations due to its ability to absorb UV radiation effectively. Studies have demonstrated that formulations containing PBSA can provide significant protection against UV-induced skin damage.

Case Study: Efficacy of Sunscreens Containing PBSA

A clinical study involving patients with cutaneous lupus erythematosus showed that daily application of broad-spectrum sunscreens containing PBSA significantly reduced the incidence of new actinic keratosis lesions compared to control groups over a period of two years . This underscores the compound's protective role against UV-induced skin damage.

Propriétés

IUPAC Name |

3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLKZBRLFFGAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325839 | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27503-78-2 | |

| Record name | 1H-Benzimidazole-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 519856 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzimidazolesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How did structural modifications of PBSA affect its UV-protective properties?

A2: The researchers introduced hydroxyl groups to the phenyl ring of PBSA and substituted the functional group at position 5 of the benzimidazole ring []. Surprisingly, while some modified molecules lost significant UV-filtering activity, they exhibited potent UV-filtering booster capabilities when combined with existing commercial UVB and UVA filters []. This finding highlights the potential of these novel compounds to enhance the efficacy of current sunscreen formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.